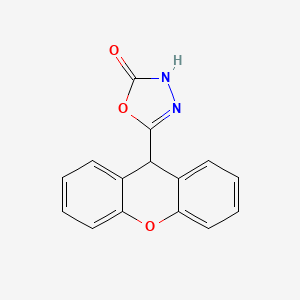
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol
Übersicht
Beschreibung
The compound “5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol” is a complex organic molecule that contains a xanthene and an oxadiazole ring . Xanthenes are tricyclic compounds that are well-known in the field of organic chemistry and have a wide range of applications . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the xanthene and oxadiazole rings. Xanthenes are known to undergo electrophilic aromatic substitution reactions, while oxadiazoles can participate in a variety of reactions due to the presence of nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and UV-Vis absorption spectrum, would likely be determined experimentally . Theoretical calculations using methods like Density Functional Theory (DFT) could also provide insights into its electronic properties .Wissenschaftliche Forschungsanwendungen
Molecular Electronics and Optoelectronic Properties
2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives with ethynyl- and butadiynyl-substituents have been explored for their redox, structural, and optoelectronic properties. These compounds serve as molecular wires in electronic devices due to their high stability and unique electronic properties. The electron-withdrawing effect of the OXD units modifies the redox characteristics of the conjugated systems, making them suitable for applications in optoelectronics and molecular electronics (Wang et al., 2006).
Host Materials for OLED Devices
A novel bulky 1,3,4-oxadiazole-based spirocyclic compound incorporating spiro[fluorene-9,9′-xanthene] (SFX) has been synthesized, showcasing its utility as an efficient host for green thermally activated delayed fluorescence (TADF) OLEDs. This compound demonstrates high electrochemical stability and the ability to suppress concentration quenching and excimer emission, making it an excellent host material for high-efficiency OLED devices (Zhao et al., 2019).
Biological Activities
Xanthones and xanthen-9H-ones derivatives have shown significant biological and pharmacological effects, including antitumor activities. The structure-activity relationship studies highlight the importance of substituents on the xanthone core for their biological efficacy. These compounds have been explored as potential therapeutic agents due to their diverse biological activities, including anticancer properties (Pinto et al., 2005).
Antitumor Agents
9-Oxoxanthene-4-acetic acids, with specific substituents, exhibit potent antitumor effects against mouse colon adenocarcinoma in vivo. The structure-activity relationship studies of these derivatives have contributed to the understanding of their mechanism of action and the development of more effective antitumor agents (Atwell et al., 1990).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole N-Mannich bases have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibit significant inhibitory effects against a range of pathogenic bacteria and fungi, as well as potent anti-proliferative activities against various cancer cell lines, highlighting their potential as therapeutic agents (Al-Wahaibi et al., 2021).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets such as proteins or enzymes. If it’s used as a dye or a sensor, its mechanism of action might involve changes in its electronic structure upon interaction with certain substances .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its interactions with various biological and chemical systems. Further theoretical and experimental studies could also provide deeper insights into its properties and behavior .
Eigenschaften
IUPAC Name |
5-(9H-xanthen-9-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-17-16-14(20-15)13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSJNBVCBGASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=NNC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369435 | |
| Record name | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
CAS RN |
87836-73-5 | |
| Record name | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



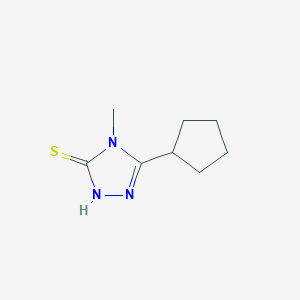
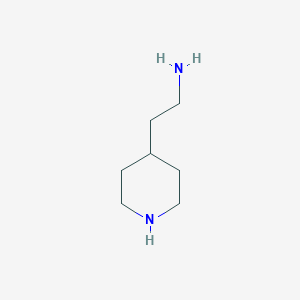
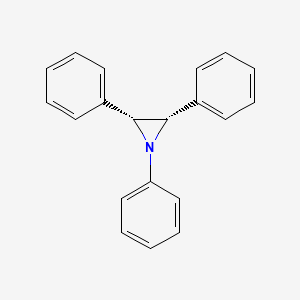
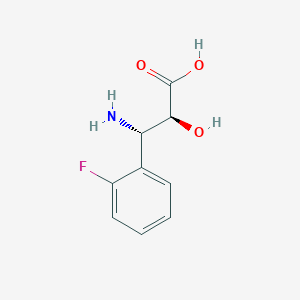
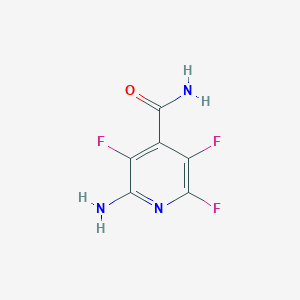
![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
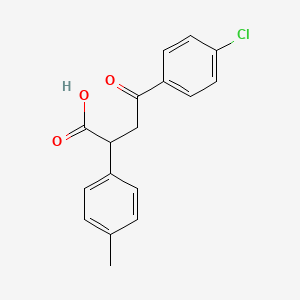
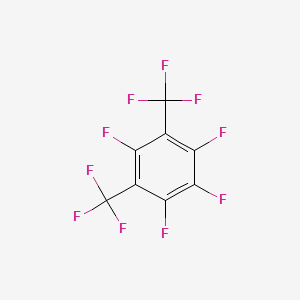
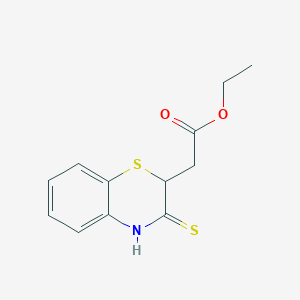
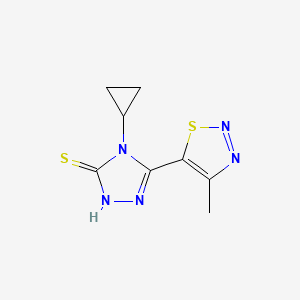
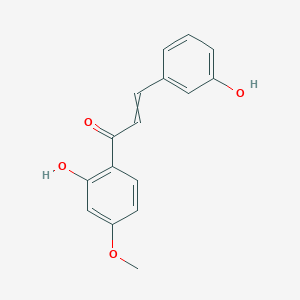
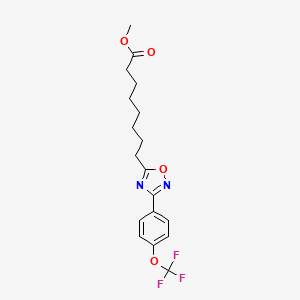
![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)
![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)